Ethyl 5-{[6-(2,2-dicyanoethenyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole ring, an oxazole ring, and multiple functional groups
Preparation Methods
The synthesis of ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, including the formation of the benzodioxole and oxazole rings, as well as the introduction of the ethyl ester and dicyanoethene groups. The synthetic route typically involves the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxole ring.
Introduction of the Dicyanoethene Group: This step involves the reaction of the benzodioxole intermediate with a dicyanoethene reagent under controlled conditions.
Formation of the Oxazole Ring: This step involves the cyclization of the intermediate with appropriate reagents to form the oxazole ring.
Introduction of the Ethyl Ester Group: This step involves the esterification of the intermediate with ethanol under acidic conditions.
Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and modulating cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Imidazole Derivatives: These compounds are known for their therapeutic potential and are used in various medicinal applications.
Quinolone Derivatives: These compounds have significant biological activities and are used in the treatment of various infections.
The uniqueness of ETHYL 5-{[6-(2,2-DICYANOETH-1-EN-1-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O7 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 5-[[6-(2,2-dicyanoethenyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C20H19N3O7/c1-4-27-20(24)15-7-12(30-23-15)6-14-13(5-11(8-21)9-22)16(25-2)18-19(17(14)26-3)29-10-28-18/h5,12H,4,6-7,10H2,1-3H3 |
InChI Key |
DHDYEHQCWMPUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=C(C#N)C#N |
Origin of Product |
United States |
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